(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may exhibit similar properties, making it a candidate for further biological evaluation.
Medicine
In medicinal chemistry, compounds like this compound are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or have other pharmacological activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile for various applications.
Mechanism of Action
The mechanism of action of (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(2-Hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the bromine atom.
(5E)-5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a chlorine atom instead of bromine.
(5E)-5-(5-Bromo-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the bromine atom and the hydroxyl group in (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one makes it unique compared to its analogs. These functional groups can significantly influence its reactivity and biological activity, making it a compound of interest for further study.
Properties
Molecular Formula |
C12H10BrNO2S2 |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10BrNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-5-8(13)3-4-9(7)15/h3-6,15H,2H2,1H3/b10-6- |
InChI Key |
MDYCAIXXSWVPDV-POHAHGRESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=S |
Origin of Product |
United States |
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